3-Methyl-5-nitrouracil 3-Methyl-5-nitrouracil
Brand Name: Vulcanchem
CAS No.: 25912-37-2
VCID: VC8012693
InChI: InChI=1S/C5H5N3O4/c1-7-4(9)3(8(11)12)2-6-5(7)10/h2H,1H3,(H,6,10)
SMILES: CN1C(=O)C(=CNC1=O)[N+](=O)[O-]
Molecular Formula: C5H5N3O4
Molecular Weight: 171.11 g/mol

3-Methyl-5-nitrouracil

CAS No.: 25912-37-2

Cat. No.: VC8012693

Molecular Formula: C5H5N3O4

Molecular Weight: 171.11 g/mol

* For research use only. Not for human or veterinary use.

3-Methyl-5-nitrouracil - 25912-37-2

Specification

CAS No. 25912-37-2
Molecular Formula C5H5N3O4
Molecular Weight 171.11 g/mol
IUPAC Name 3-methyl-5-nitro-1H-pyrimidine-2,4-dione
Standard InChI InChI=1S/C5H5N3O4/c1-7-4(9)3(8(11)12)2-6-5(7)10/h2H,1H3,(H,6,10)
Standard InChI Key CZQHCPSSXFKBNP-UHFFFAOYSA-N
SMILES CN1C(=O)C(=CNC1=O)[N+](=O)[O-]
Canonical SMILES CN1C(=O)C(=CNC1=O)[N+](=O)[O-]

Introduction

Synthesis and Functionalization

Regioselective Synthesis from Uracil

The synthesis of 3-methyl-5-nitrouracil derivatives typically begins with uracil (1). Gondela and Walczak (2005) developed a three-step protocol involving:

  • Arylation: Uracil reacts with 4-nitrofluorobenzene in dimethyl sulfoxide (DMSO) with anhydrous K₂CO₃ at 80°C for 72 hours, yielding 1-(4-nitrophenyl)uracil (87% yield) .

  • Methylation: Treatment with sodium hydride (NaH) in dimethylformamide (DMF) and methyl iodide (CH₃I) introduces the methyl group at N-3 (87% yield) .

  • Nitration: Reaction with fuming nitric acid (HNO₃, d = 1.5 g/mL) in concentrated sulfuric acid (H₂SO₄) at -5°C installs the nitro group at C-5 (95% yield) .

This method ensures regioselectivity, avoiding nitration at competing positions. The final product, 3-methyl-5-nitro-1-(4-nitrophenyl)uracil, serves as a substrate for further functionalization.

ANRORC-Type Substitution Reactions

3-Methyl-5-nitrouracil undergoes Addition–Nucleophilic Ring-Opening–Ring-Closure (ANRORC) reactions with amino acids or their methyl esters. For example:

  • Reaction with methyl glycinate hydrochloride in DMF and triethylamine produces methyl 2-(3-methyl-5-nitro-2,4-dioxo-3,4-dihydropyrimidin-1-yl)acetate (58% yield) .

  • Chiral amino acids like (S)-alanine yield enantiomerically pure derivatives without racemization, confirmed by specific rotation measurements (e.g., [α]D = +55.8 for (S)-isomer) .

Table 1: Yields and properties of selected 3-methyl-5-nitrouracil derivatives

DerivativeR GroupYield (%)Melting Point (°C)[α]D (c 1.0, solvent)
6aH58146–147-
6bCH₃ (S)61111–113+55.8 (CHCl₃)
6eCN83Syrup-

Data sourced from Gondela and Walczak (2005) .

Physicochemical Properties

Thermal Stability and Solubility

3-Methyl-5-nitrouracil derivatives exhibit high thermal stability, with melting points exceeding 100°C (Table 1). The parent compound, 5-nitrouracil, has a melting point >300°C , while methylation at N-3 reduces intermolecular hydrogen bonding, lowering the melting point slightly. Solubility varies with substituents:

  • Polar solvents: Soluble in DMSO and water (3.61 g/L at 25°C for 5-nitrouracil) .

  • Nonpolar solvents: Limited solubility in chloroform or hexane .

Spectroscopic Characterization

  • ¹H NMR: The methyl group at N-3 resonates at δ 3.27 ppm (DMSO-d₆), while the nitro group deshields H-6, appearing as a singlet at δ 9.13 ppm .

  • ¹³C NMR: Key signals include C=O at δ 162.58 ppm and C-NO₂ at δ 150.56 ppm .

  • IR: Stretching vibrations for NO₂ (1530 cm⁻¹) and C=O (1700 cm⁻¹) .

Biological Activities and Applications

Nucleic Acid Analogues

The nitro and methyl groups enable incorporation into peptide nucleic acids (PNAs) and locked nucleic acids (LNAs), enhancing binding affinity to DNA/RNA. Such analogs are explored as:

  • Antisense agents: Silencing disease-related genes.

  • Diagnostic probes: Detecting mutations in genetic testing .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator